molecular formula C9H16N2O3 B4849364 ethyl N-(1-pyrrolidinylcarbonyl)glycinate

ethyl N-(1-pyrrolidinylcarbonyl)glycinate

Cat. No. B4849364
M. Wt: 200.23 g/mol
InChI Key: HRSFDZYEORHKSI-UHFFFAOYSA-N
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Description

Ethyl N-(1-pyrrolidinylcarbonyl)glycinate, also known as EPCG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPCG is a glycine derivative that belongs to the class of N-acyl amino acid derivatives.

Scientific Research Applications

Ethyl N-(1-pyrrolidinylcarbonyl)glycinate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. ethyl N-(1-pyrrolidinylcarbonyl)glycinate has also been studied for its potential use in drug delivery systems and as a building block for the synthesis of novel compounds.

Mechanism of Action

The mechanism of action of ethyl N-(1-pyrrolidinylcarbonyl)glycinate is not fully understood. However, it has been proposed that ethyl N-(1-pyrrolidinylcarbonyl)glycinate may exert its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB signaling pathway. ethyl N-(1-pyrrolidinylcarbonyl)glycinate has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
ethyl N-(1-pyrrolidinylcarbonyl)glycinate has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. ethyl N-(1-pyrrolidinylcarbonyl)glycinate has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, ethyl N-(1-pyrrolidinylcarbonyl)glycinate has been shown to have anti-viral activity against the influenza virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl N-(1-pyrrolidinylcarbonyl)glycinate in lab experiments is its high purity. ethyl N-(1-pyrrolidinylcarbonyl)glycinate can be easily synthesized and purified, which makes it a suitable candidate for use in various experiments. However, one of the limitations of using ethyl N-(1-pyrrolidinylcarbonyl)glycinate is its low solubility in water. This can make it difficult to use in experiments that require aqueous solutions.

Future Directions

There are several future directions for the study of ethyl N-(1-pyrrolidinylcarbonyl)glycinate. One direction is the development of ethyl N-(1-pyrrolidinylcarbonyl)glycinate-based drug delivery systems. ethyl N-(1-pyrrolidinylcarbonyl)glycinate has been shown to have potential as a building block for the synthesis of novel compounds that can be used in drug delivery systems. Another direction is the study of ethyl N-(1-pyrrolidinylcarbonyl)glycinate in combination with other compounds. ethyl N-(1-pyrrolidinylcarbonyl)glycinate has been found to have synergistic effects when used in combination with other compounds, such as curcumin. Finally, the study of ethyl N-(1-pyrrolidinylcarbonyl)glycinate in clinical trials is another future direction. ethyl N-(1-pyrrolidinylcarbonyl)glycinate has shown promising results in preclinical studies, and further studies are needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, ethyl N-(1-pyrrolidinylcarbonyl)glycinate is a glycine derivative that has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. ethyl N-(1-pyrrolidinylcarbonyl)glycinate can be easily synthesized and purified, which makes it a suitable candidate for use in various experiments. However, its low solubility in water can make it difficult to use in experiments that require aqueous solutions. Further studies are needed to determine the full potential of ethyl N-(1-pyrrolidinylcarbonyl)glycinate in various fields of scientific research.

properties

IUPAC Name

ethyl 2-(pyrrolidine-1-carbonylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-2-14-8(12)7-10-9(13)11-5-3-4-6-11/h2-7H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSFDZYEORHKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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